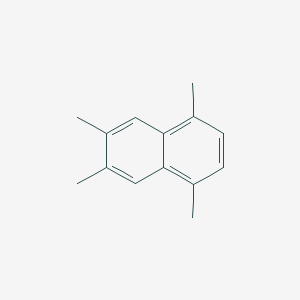

1,4,6,7-Tetramethylnaphthalene

Beschreibung

Eigenschaften

IUPAC Name |

1,4,6,7-tetramethylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16/c1-9-5-6-10(2)14-8-12(4)11(3)7-13(9)14/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPSPONOBLZCLIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C(=CC2=C(C=C1)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1074751 | |

| Record name | Naphthalene, 1,4,6,7-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13764-18-6 | |

| Record name | Naphthalene, 1,4,6,7-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013764186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, 1,4,6,7-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Friedel-Crafts Alkylation

The Friedel-Crafts alkylation remains a cornerstone for introducing methyl groups onto aromatic systems. For 1,4,6,7-tetramethylnaphthalene, this method involves sequential methylation of naphthalene or its partially methylated derivatives.

Reaction Conditions :

-

Catalyst : Anhydrous aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

-

Methylating Agents : Methyl chloride (CH₃Cl) or methyl bromide (CH₃Br).

-

Solvent : Dichloromethane or carbon disulfide.

-

Temperature : 0–5°C (to minimize polysubstitution).

Mechanistic Insights :

The reaction proceeds via electrophilic aromatic substitution, where the Lewis acid generates a methyl carbocation. Steric hindrance from existing methyl groups directs subsequent substitutions to the 4, 6, and 7 positions.

Challenges :

-

Over-alkylation leading to pentamethyl or hexamethyl byproducts.

-

Isomer formation due to competing substitution pathways.

Directed Ortho-Metalation (DoM)

Directed ortho-metalation enables precise methyl group placement using directing groups (e.g., sulfonamides or methoxy groups).

Procedure :

-

Introduce a directing group to naphthalene.

-

Perform lithium-halogen exchange followed by quenching with methyl iodide.

-

Remove the directing group via hydrolysis or reduction.

Advantages :

-

High regioselectivity for the 1, 4, 6, and 7 positions.

-

Reduced isomer formation compared to Friedel-Crafts.

Limitations :

-

Multi-step synthesis increases complexity.

-

Sensitivity to moisture and oxygen.

Diels-Alder Cyclization

This method constructs the naphthalene core with pre-installed methyl groups via a [4+2] cycloaddition.

Typical Reactants :

-

Diene : 1,3-Butadiene derivative with methyl substituents.

-

Dienophile : Dimethylacetylenedicarboxylate (DMAD).

Steps :

-

Cycloaddition to form a bicyclic intermediate.

-

Aromatization using palladium on carbon (Pd/C) under hydrogen.

-

Decarboxylation to remove ester groups.

Yield Optimization :

-

Use of microwave irradiation reduces reaction time from hours to minutes.

-

Catalytic dehydrogenation with sulfur or selenium enhances aromatization efficiency.

Industrial Production Methods

Continuous-Flow Alkylation

Industrial-scale synthesis prioritizes cost-effectiveness and scalability. Continuous-flow reactors (CFRs) outperform batch reactors in heat management and mixing efficiency.

Key Parameters :

| Parameter | Value |

|---|---|

| Residence Time | 10–15 minutes |

| Temperature | 80–100°C |

| Pressure | 3–5 atm |

| Catalyst Loading | 5–7 wt% AlCl₃ |

Advantages :

-

20–30% higher yield compared to batch processes.

-

Reduced waste generation through solvent recycling.

Vapor-Phase Methylation

This gas-phase method eliminates solvent use and simplifies product isolation.

Setup :

-

Fixed-bed reactor packed with zeolite catalysts (e.g., H-ZSM-5).

-

Methanol or dimethyl ether as methylating agents.

Reaction Dynamics :

Catalyst Lifetime :

-

Zeolites deactivate after 200–300 hours due to coking.

-

Regeneration via calcination at 550°C restores 85–90% activity.

Emerging Catalytic Strategies

Photoredox Catalysis

Visible-light-driven methylation offers a sustainable alternative to traditional methods.

Catalyst System :

-

Photosensitizer : [Ir(ppy)₃] (tris(2-phenylpyridine)iridium).

-

Methyl Source : Dimethyl sulfoxide (DMSO).

Mechanism :

The excited-state photocatalyst abstracts a hydrogen atom from DMSO, generating a methyl radical that adds to the naphthalene ring.

Benefits :

-

Room-temperature reactions.

-

Tolerance for functional groups.

Enzymatic Methylation

Biocatalytic approaches using methyltransferases show promise for eco-friendly synthesis.

Enzyme : Catechol-O-methyltransferase (COMT) engineered for naphthalene substrates.

Cofactor : S-Adenosyl methionine (SAM).

Performance Metrics :

| Metric | Value |

|---|---|

| Turnover Frequency | 120 h⁻¹ |

| Diastereomeric Excess | >99% |

Challenges :

-

High cost of SAM regeneration systems.

-

Limited enzyme stability under industrial conditions.

Comparative Analysis of Methods

Table 1. Synthesis Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Friedel-Crafts | 65–75 | 90–95 | Moderate | High (HCl waste) |

| Continuous-Flow | 85–90 | 98–99 | High | Moderate |

| Photoredox | 50–60 | 85–90 | Low | Low |

| Enzymatic | 30–40 | 95–98 | Low | Very Low |

Table 2. Cost Analysis (USD/kg)

| Method | Raw Materials | Energy | Waste Treatment | Total |

|---|---|---|---|---|

| Friedel-Crafts | 120 | 80 | 50 | 250 |

| Continuous-Flow | 90 | 60 | 30 | 180 |

| Enzymatic | 300 | 40 | 10 | 350 |

Analyse Chemischer Reaktionen

Types of Reactions: 1,4,6,7-Tetramethylnaphthalene undergoes various chemical reactions, including:

Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the aromatic ring positions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nitrating agents like nitric acid and halogenating agents like bromine or chlorine.

Major Products Formed:

Oxidation: Naphthoquinones.

Reduction: Hydrogenated naphthalene derivatives.

Substitution: Nitro or halogenated naphthalene derivatives.

Wissenschaftliche Forschungsanwendungen

1,4,6,7-Tetramethylnaphthalene has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1,4,6,7-Tetramethylnaphthalene involves its interaction with cellular components and enzymes. In biological systems, it can affect lipid metabolism and induce oxidative stress, leading to cellular damage . The compound’s molecular targets include glycerophospholipids and enzymes involved in lipid metabolism . The pathways affected by this compound include those related to oxidative stress and inflammation .

Vergleich Mit ähnlichen Verbindungen

Research Findings and Data

Environmental Persistence

- Biodegradation : In biodegraded oils, tetramethylnaphthalenes show minimal content reduction compared to lower-methylated analogs, confirming their environmental persistence .

- Analytical Detection: Gas chromatography (GC) and mass spectrometry (MS) are critical for isomer differentiation. For example, this compound elutes in a distinct retention time window (9–12 min) using non-polar columns .

Toxicological Considerations

Safety protocols for handling include avoiding inhalation and skin contact, as recommended in material safety data sheets (MSDS) .

Biologische Aktivität

1,4,6,7-Tetramethylnaphthalene (TMN) is a polycyclic aromatic hydrocarbon (PAH) with notable structural characteristics that influence its biological activity. Its molecular formula is C₁₄H₁₆, and it features a naphthalene core with four methyl groups at the 1, 4, 6, and 7 positions. This article reviews the biological activity of TMN, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₆ |

| Molecular Weight | 184.28 g/mol |

| CAS Number | 13764-18-6 |

| Melting Point | 63°C to 64°C |

| Purity | ≥98% |

Mechanisms of Biological Activity

The biological activity of TMN can be attributed to its ability to interact with various biological systems. Key mechanisms include:

- Enzyme Interaction : TMN can form hydrogen bonds with active sites of enzymes due to its hydrophobic character and the presence of methyl groups. This interaction can modulate enzyme activity, impacting metabolic pathways.

- Receptor Binding : The compound may bind to specific receptors in cellular membranes, influencing signaling pathways. Its aromatic structure allows for π-π interactions with aromatic amino acids in proteins.

- Antioxidant Activity : Some studies suggest that TMN exhibits antioxidant properties, potentially scavenging free radicals and protecting cellular components from oxidative damage.

Case Studies and Research Findings

- Anticancer Properties : Research has indicated that TMN may have potential anticancer effects. A study demonstrated that TMN inhibited the proliferation of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism was linked to the modulation of specific signaling pathways involved in cell growth and survival.

- Neuroprotective Effects : In neurobiology research, TMN has shown promise in protecting neuronal cells from oxidative stress. In vitro studies revealed that TMN treatment reduced cell death in models of neurodegeneration by enhancing the expression of neuroprotective genes.

- Toxicological Studies : While TMN exhibits potential therapeutic benefits, toxicological assessments indicate that it may cause skin irritation and respiratory issues upon exposure. These findings underscore the importance of handling TMN with care in laboratory settings.

Comparative Analysis with Related Compounds

To better understand the unique properties of TMN, a comparison with other naphthalene derivatives is useful:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| 1,4-Dimethylnaphthalene | Two methyl groups | Moderate toxicity |

| 2-Methylnaphthalene | One methyl group | Mild antioxidant properties |

| This compound | Four methyl groups | Potential anticancer effects |

Q & A

Q. What analytical techniques are recommended for identifying and characterizing 1,4,6,7-Tetramethylnaphthalene in complex mixtures?

Gas chromatography (GC) coupled with mass spectrometry (MS) is the primary method for identification. Key parameters include using nonpolar columns (e.g., Lee’s RI nonpolar columns) and temperature gradients to optimize separation . The compound’s molecular ion peak at m/z 184.2768 (C14H16) and its IUPAC InChIKey (VPSPONOBLZCLIU-UHFFFAOYSA-N) are critical for spectral matching. Cross-validate retention indices and fragmentation patterns against databases like NIST Chemistry WebBook to minimize false positives .

Q. How can this compound be synthesized, and what are common experimental pitfalls?

The compound is synthesized via Friedel-Crafts alkylation or methylation of naphthalene derivatives. Key steps include controlling reaction temperature (typically 80–120°C) and using Lewis acid catalysts (e.g., AlCl3) to direct methyl group positioning. Common issues include over-methylation and isomer formation; use regioselective directing groups or high-purity reagents to mitigate side reactions .

Q. What are the primary applications of this compound in organic synthesis?

It serves as a nonpolar solvent for reactions requiring hydrophobic environments (e.g., organometallic catalysis) and as a methyl donor in aromatic substitution reactions. Its steric bulk can influence reaction kinetics, particularly in Diels-Alder or electrophilic aromatic substitution processes .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting points) of this compound?

Discrepancies in melting points (e.g., 63–64°C vs. literature ranges) may arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to confirm thermal behavior and recrystallize samples in inert solvents (e.g., hexane) under controlled cooling rates. Cross-reference purity assessments via HPLC or GC-MS .

Q. What methodological frameworks are recommended for assessing toxicological data gaps for methylated naphthalenes like this compound?

Follow systematic review protocols, such as ATSDR’s 8-step process:

- Step 1: Define inclusion criteria (e.g., inhalation/oral exposure studies in mammals).

- Step 5: Assess study bias using tools like Risk of Bias in Non-randomized Studies (ROBINS-I).

- Step 6: Rate confidence in evidence (e.g., high/moderate/low) based on reproducibility and mechanistic plausibility . Prioritize in vitro assays (e.g., cytochrome P450 inhibition) to predict metabolic pathways and toxicity endpoints .

Q. How can computational modeling predict the environmental fate of this compound?

Use quantitative structure-activity relationship (QSAR) models to estimate log Kow (octanol-water partition coefficient) and biodegradation rates. Molecular dynamics simulations can predict adsorption to soil organic matter, while Gaussian-based DFT calculations model photodegradation pathways under UV exposure .

Q. What experimental strategies optimize the use of this compound as a reaction solvent in air-sensitive syntheses?

Pre-dry the solvent over molecular sieves (3Å) and degas via freeze-pump-thaw cycles. Monitor solvent purity using Karl Fischer titration. Its low polarity (ε ~2.3) makes it ideal for stabilizing radical intermediates in nickel- or palladium-catalyzed cross-couplings .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistencies in chromatographic retention data across studies?

Standardize GC conditions:

Q. Why do toxicity studies on methylated naphthalenes show conflicting results for hepatic effects?

Species-specific metabolic differences (e.g., CYP2F2 in mice vs. CYP2A13 in humans) and dosing regimes (acute vs. chronic) contribute to variability. Use interspecies extrapolation models and benchmark dose (BMD) analysis to harmonize risk assessments .

Methodological Tables

Table 1. Key Physicochemical Properties of this compound

| Property | Value | Method/Reference |

|---|---|---|

| Molecular Weight | 184.2768 g/mol | NIST WebBook |

| Melting Point | 63–64°C | Experimental |

| log Kow | ~4.2 (predicted) | QSAR |

| Vapor Pressure | 0.12 mmHg at 25°C | GC-MS |

Table 2. Toxicological Data Gaps Identified by ATSDR (2024)

| Endpoint | Data Deficiency | Priority Level |

|---|---|---|

| Chronic Inhalation | No 2-year rodent studies | High |

| Developmental Toxicity | Limited mechanistic data | Moderate |

| Environmental Degradation | Photolysis half-life unknown | Critical |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.